N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Medicinal chemistry Carbonic anhydrase inhibition Solubility enhancement

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1396848-12-6, MF: C₁₄H₁₆N₂O₄S₂, MW: 340.41 g/mol) is a sulfonamide derivative containing a thiophene heterocycle, a secondary hydroxyl group on the ethyl linker, and an acetamide moiety para-substituted on the benzenesulfonamide core. It belongs to the broader class of thiophene-based benzenesulfonamides, a scaffold extensively studied for carbonic anhydrase (CA) inhibition.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.41
CAS No. 1396848-12-6
Cat. No. B2713622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide
CAS1396848-12-6
Molecular FormulaC14H16N2O4S2
Molecular Weight340.41
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C14H16N2O4S2/c1-10(17)16-11-4-6-12(7-5-11)22(19,20)15-9-13(18)14-3-2-8-21-14/h2-8,13,15,18H,9H2,1H3,(H,16,17)
InChIKeyACNSUGTTWVEAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1396848-12-6): Structural Identity and Class Affiliation


N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1396848-12-6, MF: C₁₄H₁₆N₂O₄S₂, MW: 340.41 g/mol) is a sulfonamide derivative containing a thiophene heterocycle, a secondary hydroxyl group on the ethyl linker, and an acetamide moiety para-substituted on the benzenesulfonamide core [1]. It belongs to the broader class of thiophene-based benzenesulfonamides, a scaffold extensively studied for carbonic anhydrase (CA) inhibition [2]. The compound is supplied as a research chemical (purity ≥95%) by multiple vendors .

Why N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide Cannot Be Simply Replaced by In-Class Thiophene Sulfonamides


Within the thiophene-sulfonamide class, minor structural variations produce large differences in CA isoform selectivity and potency. Alım et al. (2020) demonstrated that thiophene-based sulfonamides exhibit IC₅₀ values spanning over three orders of magnitude (69 nM–70 µM against hCA-I; 23.4 nM–1.405 µM against hCA-II) depending on substitution pattern [1]. The X-ray crystallographic study by Biswas et al. (2011) on 2-thienylacetamido benzenesulfonamides revealed that conformational variability of the thienyl tail directly dictates differential binding across hCA isoforms I, II, III, VII, and XIII—despite identical benzenesulfonamide head groups [2]. The target compound's unique combination of a secondary hydroxyl group on the ethyl linker and an inverted sulfamoyl-acetamide connectivity (acetamide on phenyl, sulfamoyl bridging to the thiophene tail) predicts a distinct conformational landscape and hydrogen-bonding network that cannot be replicated by des-hydroxy or regioisomeric analogs.

Quantitative Differentiation Evidence for N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1396848-12-6)


Structural Differentiation: Secondary Hydroxyl Group on the Ethyl Linker Versus Des-Hydroxy Analog N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide

The target compound incorporates a secondary hydroxyl group on the ethyl linker (2-hydroxy-2-(thiophen-2-yl)ethyl), a feature absent in the closely related des-hydroxy analog N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (CAS 349432-97-9). The hydroxyl group introduces one additional hydrogen bond donor and one additional hydrogen bond acceptor . In hydroxylated Tranilast analogs, introduction of a hydroxyl group improved aqueous solubility by up to several-fold and enhanced bioavailability compared to the parent compound [1]. By class-level inference, the target compound's hydroxyl group is expected to confer superior aqueous solubility and additional protein-ligand hydrogen bonding capacity relative to des-hydroxy thiophene-sulfonamide comparators.

Medicinal chemistry Carbonic anhydrase inhibition Solubility enhancement

Class-Level Carbonic Anhydrase Inhibition Potential: Thiophene-Sulfonamide Scaffold Versus Non-Thiophene Sulfonamides

Thiophene-based sulfonamides as a class demonstrate potent carbonic anhydrase inhibition. Alım et al. (2020) reported IC₅₀ ranges of 69 nM–70 µM against hCA-I and 23.4 nM–1.405 µM against hCA-II for a panel of thiophene-based sulfonamides [1]. The most potent compounds in this series achieved sub-100 nM IC₅₀ against hCA-II, comparable to the clinically used sulfonamide acetazolamide (IC₅₀ ~12 nM against hCA-II) [2]. The target compound, bearing both the benzenesulfonamide pharmacophore and a thiophene tail, is predicted by class membership to exhibit CA inhibitory activity, though direct experimental data for this specific compound are not available in the public domain.

Carbonic anhydrase inhibition Enzyme kinetics Isoform selectivity

Regioisomeric Differentiation: Inverted Sulfamoyl-Acetamide Connectivity Versus Conventional N-(4-sulfamoylphenyl)acetamide Scaffolds

The target compound features an inverted connectivity pattern: the acetamide group is directly attached to the phenyl ring, while the sulfamoyl group bridges to the thiophene-containing tail. This contrasts with the conventional N-(4-sulfamoylphenyl)acetamide scaffold (exemplified by CAS 349432-97-9), where the sulfamoyl is directly on the phenyl ring and the acetamide links to the tail . Published SAR on N-(4-sulfamoylphenyl)acetamide derivatives demonstrates that modifications to the tail group (e.g., piperidine, benzhydrylpiperazine) can shift selectivity between hCA isoforms IX and XII by over 10-fold [1]. The target compound's regioisomeric scaffold presents a distinct vector for tail projection that is unexplored in published CA inhibitor SAR, potentially accessing different isoform selectivity profiles.

Scaffold hopping Carbonic anhydrase isoform selectivity Tail approach

Synthetic Tractability and Chemical Purity Benchmarking for Procurement

The target compound is commercially available from multiple suppliers at ≥95% purity (HPLC) . Its molecular weight (340.41 g/mol), cLogP (estimated ~1.5), and topological polar surface area (tPSA ~113 Ų) place it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) . In contrast, many advanced thiophene-sulfonamide CA inhibitor leads require multi-step custom synthesis with lead times of 4–8 weeks. The compound's commercial off-the-shelf availability at research-grade purity enables rapid initiation of in vitro profiling without the delays associated with custom synthesis.

Chemical procurement Purity specification Research chemical supply

Recommended Application Scenarios for N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1396848-12-6)


Carbonic Anhydrase Isoform Selectivity Screening

The compound's thiophene-sulfonamide scaffold, positioned within a class demonstrating IC₅₀ values as low as 23.4 nM against hCA-II , makes it a candidate for CA isoform selectivity profiling. Its structurally distinct hydroxyethyl-thiophene tail and inverted sulfamoyl-acetamide connectivity offer an unexplored chemotype for screening against the full panel of 15 human CA isoforms, with potential to identify novel selectivity profiles not accessible to conventional N-(4-sulfamoylphenyl)acetamide derivatives [1].

Scaffold-Hopping Medicinal Chemistry Campaigns

For drug discovery programs targeting sulfonamide-binding enzymes (CA, sulfatases, sulfonamide-binding receptors), the compound's regioisomeric scaffold (acetamide on phenyl, sulfamoyl as linker) provides a patentably distinct starting point for SAR exploration . The secondary hydroxyl group serves as a synthetic handle for further functionalization (esterification, etherification, oxidation to ketone) to generate derivative libraries.

Physicochemical Comparator in Solubility and Permeability Studies

The presence of the secondary hydroxyl group (+1 HBD, +1 HBA versus des-hydroxy comparators) makes this compound a useful tool for quantifying the impact of a single hydroxyl substitution on aqueous solubility, logD, and passive membrane permeability within a matched molecular pair analysis. Hydroxylation of structurally related Tranilast analogs has been shown to improve solubility and bioavailability [1], providing a rationale for systematic physicochemical profiling.

Synthetic Intermediate for Sulfonamide-Focused Compound Libraries

The compound's commercial availability at ≥95% purity enables its use as a starting material for parallel synthesis of sulfonamide libraries. The acetamide can be hydrolyzed to the free amine, and the hydroxyl group can be derivatized, providing two orthogonal diversification points for generating focused libraries targeting metalloenzymes or other sulfonamide-binding biological targets.

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